molecular formula C15H17N3O3 B4362773 methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate

methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate

Cat. No.: B4362773
M. Wt: 287.31 g/mol
InChI Key: JHTFMPGWRZQMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, a methylbenzoyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Attachment of the methylbenzoyl group: This step involves the acylation of the pyrazole ring with 2-methylbenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-ethyl-4-[(2-chlorobenzoyl)amino]-1H-pyrazole-3-carboxylate
  • Methyl 1-ethyl-4-[(2-fluorobenzoyl)amino]-1H-pyrazole-3-carboxylate
  • Methyl 1-ethyl-4-[(2-nitrobenzoyl)amino]-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate is unique due to the presence of the 2-methylbenzoyl group, which can impart specific steric and electronic properties to the molecule. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 1-ethyl-4-[(2-methylbenzoyl)amino]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-4-18-9-12(13(17-18)15(20)21-3)16-14(19)11-8-6-5-7-10(11)2/h5-9H,4H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTFMPGWRZQMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 1-ethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.